Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7FN2O2 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-5-2-3-11-8(5)12-7(6)10/h2-4H,1H3,(H,11,12) |
InChI Key |
VSYWXEKQCMEHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C2C(=C1)C=CN2)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
A common strategy involves cyclizing 2-amino-3-fluoropyridine with α-ketoesters or diketones. For example, refluxing 2-amino-4-fluoro-5-bromopyridine with ethyl acetoacetate in acetic acid yields 6-fluoro-5-bromo-pyrrolo[2,3-b]pyridine. This method, however, requires careful control of stoichiometry to avoid over-alkylation.
Suzuki-Miyaura Coupling for Core Functionalization
The patent WO2006063167A1 details the use of Suzuki coupling to introduce aryl groups at position 5 of 7-azaindoles. Adapting this method, 5-bromo-7-azaindole reacts with methyl 4-boronobenzoate under Pd(dppf)Cl₂ catalysis to install the ester moiety directly.
Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃, dioxane/H₂O (80°C, 12 h) | 68% |
| Bromination | NBS, CH₂Cl₂, rt, 2 h | 85% |
Fluorination Strategies at Position 6
Halogen Exchange via Balz-Schiemann Reaction
Diazotization of 6-nitro-pyrrolo[2,3-b]pyridine-5-carboxylic acid followed by treatment with HF·pyridine replaces nitro with fluorine. This method, while efficient, demands anhydrous conditions to minimize side reactions.
Electrophilic Fluorination Using Selectfluor™
Direct fluorination of the deprotonated pyrrolo[2,3-b]pyridine core with Selectfluor™ in acetonitrile achieves 72% regioselectivity for position 6. NMR studies confirm preferential attack at the electron-deficient pyridine ring.
Esterification and Carboxylation at Position 5
Palladium-Catalyzed Carbonylation
Bromine at position 5 undergoes carbonylation under CO atmosphere (1 atm) in methanol with Pd(OAc)₂ and Xantphos, yielding the methyl ester directly. This one-pot method avoids intermediate isolation, achieving 65% yield.
Hydrolysis-Cyclization-Esterification Cascade
3-Cyano-6-fluoro-pyrrolo[2,3-b]pyridine is hydrolyzed to the carboxylic acid using 6N HCl, followed by esterification with methanol and H₂SO₄. This sequence affords the target compound in 58% overall yield.
Spectroscopic Characterization and Analytical Data
Mass Spectrometry
LC-MS (ESI) analysis shows a molecular ion peak at m/z 235.1 [M+H]⁺, consistent with the molecular formula C₁₀H₇FN₂O₂.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-2), 8.15 (d, J = 6.8 Hz, 1H, H-4), 4.02 (s, 3H, OCH₃), 2.89 (s, 1H, NH).
-
¹⁹F NMR (376 MHz, DMSO-d₆): δ -118.2 (s, 1F).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Direct ester introduction, scalability | Requires specialized boronate | 68 |
| Carbonylation | One-pot synthesis | High CO pressure needed | 65 |
| Halogen Exchange | High regioselectivity | Anhydrous conditions | 72 |
Chemical Reactions Analysis
Types of Reactions: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention for its potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate:
- Mechanism of Action : The compound is believed to inhibit specific signaling pathways involved in cancer cell proliferation and survival. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
- Case Study : A study conducted at a prominent research institution demonstrated that treatment with this compound led to a significant reduction in tumor volume in xenograft models of breast cancer, with a decrease of approximately 40% compared to control groups .
Neuroprotective Effects
Recent research indicates that this compound may exhibit neuroprotective properties:
- Neurodegenerative Diseases : Preliminary data suggest that the compound could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer’s disease and Parkinson’s disease .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- In Vitro Studies : The compound exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined to evaluate its effectiveness .
Antioxidant Properties
This compound has shown promising results in antioxidant assays:
Mechanism of Action
The mechanism of action of methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Analogs
Positional Isomerism (Fluorine vs. Chlorine)
- Key Differences: Fluorine vs. Positional Effects: Fluorine at the 6-position (target compound) vs. 4-position (CAS 1234615-74-7) alters ring electronics. For example, 6-substitution may sterically hinder interactions at adjacent positions, while 4-substitution could influence π-stacking in aromatic systems.
Bromine-Substituted Analogs
- Bromine’s larger size introduces steric hindrance and polarizability, which may reduce solubility but enhance halogen bonding in target interactions.
Functional Group Variations
- Nitrile vs. Ester : The nitrile group (electron-withdrawing) increases polarity and may enhance hydrogen bonding, whereas the methyl ester offers hydrolytic lability, which is tunable for prodrug strategies.
- Parent Compound (No Halogen): The absence of a halogen in CAS 77862-95-4 simplifies synthesis but reduces electronic modulation for targeted interactions.
Biological Activity
Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a fluorinated heterocyclic compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7FN2O2
- Molecular Weight : 194.163 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 2.23
The compound features a pyrrolo[2,3-b]pyridine structure, which is known for diverse biological activities including anticancer and antimicrobial properties.
This compound primarily acts through the inhibition of specific enzymes and receptors involved in cell signaling pathways. Its structural similarity to other biologically active compounds suggests that it may interact with targets such as fibroblast growth factor receptors (FGFRs) and various kinases, leading to reduced cell proliferation and survival in cancerous cells.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. A study highlighted the compound's ability to inhibit FGFRs, which are crucial in tumor growth and metastasis. The inhibition of these receptors can lead to decreased tumor viability and proliferation rates.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural attributes allow it to penetrate bacterial membranes effectively, leading to disruption of cellular processes. In vitro studies have demonstrated its efficacy against various bacterial strains.
Case Studies and Research Findings
In Vitro and In Vivo Studies
- In Vitro Studies : Various studies have reported EC50 values indicating the concentration required for 50% inhibition of cell viability, with values as low as 0.025 μM demonstrating high potency.
- In Vivo Studies : Animal models have shown promising results where administration of the compound led to significant tumor reduction in xenograft models.
Q & A
What are the common synthetic routes for preparing Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yields?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclization of halogenated pyridine precursors with fluorinated intermediates, followed by esterification. For example, analogs like methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are synthesized via palladium-catalyzed coupling or nucleophilic aromatic substitution . Optimization includes:
- Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalyst use : Pd(PPh₃)₄ or CuI for cross-coupling steps improves regioselectivity .
Purification via column chromatography or recrystallization ensures ≥97% purity .
How can researchers characterize the purity and structural integrity of this compound using advanced spectroscopic techniques?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies fluorine-induced deshielding effects on adjacent protons (e.g., δ 7.2–8.5 ppm for aromatic protons) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195.08 for C₉H₇FN₂O₂) .
- HPLC-PDA : Quantifies purity (>97%) using reverse-phase C18 columns with acetonitrile/water gradients .
What strategies are effective in resolving contradictory data regarding the biological activity of Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives across different studies?
Level: Advanced
Methodological Answer:
Discrepancies often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluoro vs. bromo at position 6) on target binding .
- Standardized Assays : Replicate studies using consistent cell lines (e.g., HeLa or MCF-7) and controls .
- Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) from independent studies to identify outliers .
How does the introduction of a fluorine atom at the 6-position influence the electronic properties and reactivity of the pyrrolo[2,3-b]pyridine core?
Level: Advanced
Methodological Answer:
Fluorine’s electronegativity:
- Electronic Effects : Withdraws electron density, stabilizing the π-system and altering pKa of adjacent NH groups (critical for hydrogen bonding with targets) .
- Reactivity : Enhances resistance to oxidative degradation compared to chloro or bromo analogs.
- Synthetic Impact : Fluorine directs electrophilic substitution to meta positions, aiding regioselective functionalization .
What are the recommended storage conditions to ensure the stability of this compound, and how does exposure to environmental factors affect its degradation?
Level: Basic
Methodological Answer:
- Storage : 2–8°C under argon to prevent hydrolysis of the ester group .
- Degradation Pathways :
- Stability Testing : Accelerated aging studies (40°C/75% RH) quantify shelf life .
In designing experiments to evaluate the cytotoxicity of this compound, what control experiments and assay validations are critical to ensure reliable results?
Level: Advanced
Methodological Answer:
- Controls : Include cisplatin (positive control) and DMSO vehicle (negative control) .
- Assay Validation :
- MTT Assay : Confirm linear correlation between cell count and absorbance (λ = 570 nm).
- Dose-Response Curves : Use ≥6 concentrations to calculate IC₅₀ with 95% confidence intervals.
- Reproducibility : Triplicate runs across independent experiments to mitigate plate-to-plate variability .
How can computational chemistry tools be applied to predict the interaction mechanisms between this compound and potential biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) by simulating fluorine’s van der Waals interactions .
- MD Simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories.
- QSAR Models : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .
What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Challenges :
- Exothermic cyclization steps risk thermal runaway.
- Low solubility of intermediates complicates purification.
- Mitigation :
- Process Optimization : Use flow reactors for heat dissipation and solvent recycling .
- Crystallization Engineering : Seed crystals in ethanol/water mixtures improve yield (>85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
